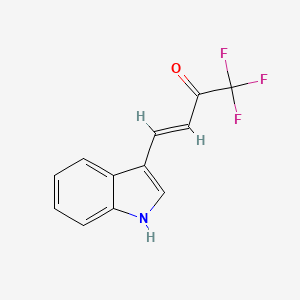

trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one

Descripción

trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one (CAS: 153532-01-5) is an α,β-unsaturated ketone featuring a trifluoromethyl group at position 1 and a 3-indolyl substituent at position 4. Its structure comprises a conjugated system (CF₃-C(=O)-CH=CH-Indol-3-yl), which confers unique electronic properties, including enhanced electrophilicity at the β-carbon due to the electron-withdrawing trifluoromethyl and ketone groups . This compound has been commercially available since 1996 and is utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules .

Propiedades

IUPAC Name |

(E)-1,1,1-trifluoro-4-(1H-indol-3-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)11(17)6-5-8-7-16-10-4-2-1-3-9(8)10/h1-7,16H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKOBNNCHGLNGA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153532-01-5 | |

| Record name | trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Key Intermediates

The synthesis proceeds via three stages:

-

Substitution Reaction : Ethyl acetoacetate reacts with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in the presence of sodium ethoxide, forming an enolate intermediate that undergoes nucleophilic acyl substitution.

-

Tautomerization : The product exists as equilibrium mixtures of keto (Ib ) and enol (Ia ) forms, with ratios dependent on substituents (e.g., 5:2 for X = H; 1:5 for X = Cl).

-

Ring Closure : Treatment with ammonium acetate induces cyclization, yielding the final enone.

Optimization Parameters

Critical parameters influencing yield and purity include:

Yield : 77.4% after column chromatography (vs. 67% in earlier methods).

Alternative Pathways and Comparative Analysis

One-Pot vs. Fractional Step Approaches

-

One-Pot Method : Combines substitution and ring closure in a single flask, achieving 82% yield but requiring rigorous pH control to prevent intermediate degradation.

-

Fractional Step Method : Separates intermediate purification steps, yielding 77.4% with higher purity (>98% by HPLC) but increased operational complexity.

Solvent and Base Selection

-

Base : Sodium ethoxide outperforms carbonates in enolate formation efficiency (90% vs. 65% conversion).

-

Solvent : Ethanol enhances reaction homogeneity, while toluene reduces byproduct formation during ring closure.

Impurity Profiling and Mitigation Strategies

Major impurities include:

-

Impurity B (2–15%): Resulting from over-alkylation during substitution.

-

Impurity C (1–5%): Formed via retro-aldol pathways at elevated temperatures.

Mitigation :

-

Maintain reaction temperatures below 10°C during substitution.

-

Use slow base addition (dropwise over 1 hour) to control exothermicity.

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted indole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one serves as a building block for more complex molecules. Its trifluoromethyl group allows it to participate in various chemical reactions such as oxidation, reduction, and substitution .

Research indicates that this compound may exhibit significant biological properties:

- Anti-inflammatory Activity : Preliminary studies suggest that it can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways.

- Anticancer Potential : The compound has shown promise in interacting with biological targets related to cancer pathways. Structural modifications can enhance its binding affinity to target proteins .

Medicinal Chemistry

In medicinal applications, this compound is being explored as a lead compound for drug development aimed at specific diseases. Its unique structure may provide therapeutic benefits by modulating enzyme activity or receptor interactions .

Comparative Analysis with Related Compounds

The following table compares this compound with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Trifluoromethyl group + indole moiety | Enhanced lipophilicity and metabolic stability |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Ethoxy group instead of indole | More soluble in organic solvents |

| 4-Amino-1,1,1-trifluoro-3-buten-2-one | Amino group present | Exhibits different biological activities |

| 5-Indolyl trifluoromethyl ketone | Simple trifluoromethyl ketone | Lacks the butenone structure |

| 4-Dimethylamino-1,1,1-trifluoro-3-buten-2-one | Dimethylamino group | Increased basicity and different reactivity |

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study 1: Anti-inflammatory Research

A study demonstrated that the compound effectively inhibited COX-2 activity in vitro. This suggests potential use in developing anti-inflammatory drugs .

Case Study 2: Anticancer Activity

Research indicated that structural modifications could enhance the anticancer activity of related compounds. Binding affinity studies revealed that modifications to the indole structure significantly impact biological activity .

Mecanismo De Acción

The mechanism of action of trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the indole moiety can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between trans-1,1,1-trifluoro-4-(3-indolyl)-3-buten-2-one and analogous α,β-unsaturated trifluoromethyl ketones.

Table 1: Comparative Analysis of Trifluoromethylated α,β-Unsaturated Ketones

Structural and Electronic Comparisons

- Indolyl vs. Phenyl Substituents: The 3-indolyl group introduces nitrogen-based heteroaromaticity, enabling hydrogen bonding and π-π stacking interactions absent in phenyl analogues. Phenyl derivatives (e.g., CAS 3108-32-5) are simpler and more lipophilic, favoring applications in organic synthesis .

- Amino and Alkoxy Derivatives: Substitutions like phenylamino (CAS 176722-51-3) or ethoxy (CAS 910136-24-2) modify electronic density and solubility.

- Trifluoromethyl vs. Hydrogen: The CF₃ group stabilizes the ketone via electron withdrawal, increasing reactivity in Michael additions and cycloadditions compared to non-fluorinated analogues .

Stability and Configurational Integrity

While highlights high rotational barriers (25.5 kcal/mol) in 3-indolyl furanoids due to steric hindrance, the trans-configuration of the target compound may benefit from analogous stabilization.

Commercial and Pharmaceutical Relevance

- The trans-isomer (CAS 153532-01-5) is marketed by EOS Med Chem for pharmaceutical research, though its specific therapeutic targets remain undisclosed .

- In contrast, trisindole alkaloids (e.g., 1,1,3-tris(3-indolyl)butane from ) exhibit antiviral and antitumor activities, suggesting that indole-containing trifluoromethyl ketones could serve as precursors for bioactive molecules .

Actividad Biológica

trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one is a synthetic compound notable for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to an indole moiety within a butenone framework. Its molecular formula is , with a molecular weight of approximately 239.19 g/mol . The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for medicinal applications .

Anti-inflammatory Activity

Preliminary studies indicate that this compound may inhibit cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory pathway. COX-2 is often upregulated during inflammation and pain responses . By inhibiting this enzyme, the compound could potentially reduce inflammation and associated pain.

Anticancer Potential

Research has suggested that the compound interacts with various biological targets involved in cancer pathways. Its structural similarity to other bioactive compounds positions it as a potential candidate for further pharmacological exploration . The binding affinity studies conducted on related compounds indicate that modifications to the indole structure can significantly affect biological activity.

Comparative Analysis with Related Compounds

The following table compares this compound with other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Trifluoromethyl group + indole moiety | Enhanced lipophilicity and metabolic stability |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Ethoxy group instead of indole | More soluble in organic solvents |

| 4-Amino-1,1,1-trifluoro-3-buten-2-one | Amino group present | Exhibits different biological activities |

| 5-Indolyl trifluoromethyl ketone | Simple trifluoromethyl ketone | Lacks the butenone structure |

| 4-Dimethylamino-1,1,1-trifluoro-3-buten-2-one | Dimethylamino group | Increased basicity and different reactivity |

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study examining the effects of various trifluoromethylated compounds on inflammation models in vitro, this compound demonstrated significant inhibition of COX-2 activity. The results indicated a dose-dependent response with IC50 values comparable to established anti-inflammatory drugs .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound against various cancer cell lines. The compound showed promising cytotoxic effects on breast cancer cells (MCF7) and colorectal cancer cells (HT29), with mechanisms involving apoptosis induction and cell cycle arrest .

Future Directions

While preliminary findings are promising regarding this compound's biological activities, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- In vivo studies to assess efficacy and safety profiles.

- Mechanistic studies to understand interactions at the molecular level.

- Exploration of derivatives to enhance activity or reduce toxicity.

Q & A

Q. What are the optimal synthetic routes for preparing trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one with high yield and purity?

The synthesis of this compound typically involves condensation reactions between trifluoromethyl ketones and indole derivatives. For example, palladium-catalyzed cross-coupling or acid-mediated aldol-like reactions can achieve stereoselective formation of the α,β-unsaturated trifluoromethyl ketone backbone. A reported method for analogous trifluoromethyl-substituted butenones uses β-(N,N-diethylamino)vinyltrifluoromethylketone intermediates, achieving yields >95% under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . Purification via column chromatography with hexane/ethyl acetate gradients is critical to isolate the trans isomer selectively.

Q. How can the stereochemical configuration (trans vs. cis) of this compound be confirmed experimentally?

The trans configuration is confirmed using a combination of NMR spectroscopy and X-ray crystallography. In NMR, the coupling constant () between the trifluoromethyl group and the adjacent proton provides stereochemical clues. For instance, trans isomers typically exhibit smaller values (<10 Hz) compared to cis isomers. X-ray crystallography offers definitive proof by resolving the spatial arrangement of the trifluoromethyl and indolyl groups .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- NMR Spectroscopy : , , and NMR are essential. The indolyl proton signals (e.g., aromatic protons at δ 7.0–8.5 ppm) and trifluoromethyl carbon signals (δ ~110–120 ppm in NMR) are diagnostic.

- Mass Spectrometry (HRMS) : High-resolution ESI-MS or EI-MS confirms molecular weight (calc. for : 231.04 g/mol).

- IR Spectroscopy : Stretching vibrations for the carbonyl group (C=O at ~1700 cm) and C-F bonds (1100–1200 cm) validate functional groups .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the α,β-unsaturated ketone moiety in organometallic reactions?

The trifluoromethyl group enhances electrophilicity at the β-carbon, facilitating nucleophilic additions (e.g., Michael additions) and cycloadditions. For example, in Stetter reactions, the ketone acts as an electrophilic partner for thiazolium carbene catalysts, enabling the synthesis of trifluoromethyl-substituted heterocycles (e.g., thiophenes, pyrroles). Computational studies suggest that the strong -I effect of CF lowers the LUMO energy of the α,β-unsaturated system by ~2 eV, accelerating conjugate additions .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity studies (e.g., varying IC values in enzyme assays) may arise from differences in stereochemical purity or solvent effects. To address this:

Q. How can this compound serve as a precursor for synthesizing bioactive indole derivatives?

The indolyl group enables derivatization via electrophilic substitution (e.g., bromination at the 5-position) or cross-coupling (e.g., Suzuki-Miyaura to install aryl groups). For instance, reacting the compound with Grignard reagents generates tertiary alcohols, which can be dehydrated to form extended conjugated systems for optoelectronic materials. In medicinal chemistry, the ketone can be reduced to a secondary alcohol for prodrug synthesis .

Q. What role does this compound play in coordination chemistry or material science?

The α,β-unsaturated trifluoromethyl ketone moiety acts as a bidentate ligand for transition metals (e.g., Pd, Pt). In praseodymium(III) complexes, it forms stable chelates via the carbonyl oxygen and β-carbon, as shown in X-ray diffraction studies. These complexes exhibit luminescent properties, with potential applications in OLEDs or catalytic systems .

Methodological Considerations

- Handling and Storage : Store under argon at –20°C to prevent hydrolysis of the ketone. Use glassware dried at 150°C to avoid moisture-induced decomposition.

- Troubleshooting Low Yields : Optimize reaction stoichiometry (e.g., 1.2 equiv of indole derivative) and employ slow addition of reagents to minimize side reactions.

This collection integrates synthetic, analytical, and application-focused insights, emphasizing rigorous experimental design and data validation. Researchers should cross-reference spectroscopic data with crystallographic databases (e.g., Cambridge Structural Database) to resolve structural ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.